molecular formula C20H22Cl2O4 B13886069 3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid

3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid

Cat. No.: B13886069
M. Wt: 397.3 g/mol
InChI Key: WZCOPTUYCIAYCQ-UHFFFAOYSA-N
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Description

3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid typically involves multiple steps. One common method starts with the preparation of 3-(3,4-dichlorophenyl)propanoic acid, which is then reacted with 4-hydroxybenzaldehyde to form an intermediate. This intermediate undergoes further reactions, including etherification and esterification, to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)propanoic acid: A precursor in the synthesis of the target compound.

    3-(4-Chlorophenyl)propanoic acid: A structurally similar compound with one less chlorine atom.

    4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalenyl amines: Compounds with similar aromatic structures and potential pharmacological activities.

Uniqueness

3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H22Cl2O4

Molecular Weight

397.3 g/mol

IUPAC Name

3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid

InChI

InChI=1S/C20H22Cl2O4/c1-2-25-19(13-20(23)24)15-6-8-16(9-7-15)26-11-3-4-14-5-10-17(21)18(22)12-14/h5-10,12,19H,2-4,11,13H2,1H3,(H,23,24)

InChI Key

WZCOPTUYCIAYCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)O)C1=CC=C(C=C1)OCCCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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